molecular formula C23H29D8NO4 B1152507 N-Arachidonoyl-L-Serine-d8

N-Arachidonoyl-L-Serine-d8

Cat. No. B1152507
M. Wt: 399.6
InChI Key: FQUVPTVNRMUOPO-FBFLGLDDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Arachidonoyl-L-serine-d8 (ARA-S-d8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of ARA-S by GC- or LC-mass spectrometry. Arachidonoyl amides of both amino acids and neurotransmitters such as dopamine have been previously reported in the literature. ARA-S is one such recently isolated endocannabinoid with an unusual activity profile. ARA-S does not bind to CB1 and CB2 receptors or vanilloid receptor 1. Like cannabidiol, ARA-S (5 mg/kg) antagonizes the hypotensive effects of a 10 mg/kg IV bolus of abnormal cannabidiol (Abn-CBD, CAY10429 Item No. 10004259) in an anesthetized rat blood pressure model. However, similar to Abn-CBD, ARA-S relaxes isolated rat mesenteric arteries and abdominal aorta, as well as increases phosphorylation of Akt and MAPK in HUVEC. The precise mechanisms of action by ARA-S and Abn-DBD in various vascular preparations appears to be different and requires further investigation.

Scientific Research Applications

  • Angiogenesis and Endothelial Functions : ARA-S is identified as a potent inducer of endothelial cell proliferation, migration, and angiogenesis in vitro. This pro-angiogenic action is mediated partially by the GPR55 receptor, and it plays a role in increasing phosphorylation of extracellular signal-regulated kinases and Akt, along with vascular endothelial growth factor signaling (Ho, 2010).

  • Effect on N-type Ca2+ Channels in Neurons : ARA-S has been shown to augment Ca2+ current in rat sympathetic ganglion neurons. This effect is voltage-dependent, resulting from a hyperpolarizing shift in the activation curve, and acts independently of G-protein-coupled receptors (Guo, Williams, & Ikeda, 2008).

  • Neuroprotection after Traumatic Brain Injury : ARA-S demonstrates neuroprotective effects following traumatic brain injury. It improves functional outcome, reduces edema and lesion volume, and influences the phosphorylation of ERK and Akt, indicating its role in antiapoptotic pathways (Cohen-Yeshurun et al., 2011).

  • Vasodilatory and Neuroprotective Properties : ARA-S has been reported to have vasoactive and neuroprotective properties. It enhances the fluorescence staining of cannabinoid receptors in human brain endothelial cells and influences the phosphorylation of various kinases, indicating a role in vasodilation, proliferation, and movement (Kino et al., 2016).

  • Proneurogenic Properties in Traumatic Brain Injury : ARA-S is identified as having proneurogenic properties, increasing proliferation of neural progenitor cells and maintaining them in an undifferentiated state. This effect is associated with significant neuroprotective effects and improvement in neurobehavioral functions (Cohen-Yeshurun et al., 2013).

properties

Molecular Formula

C23H29D8NO4

Molecular Weight

399.6

InChI

InChI=1S/C23H37NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(26)24-21(20-25)23(27)28/h6-7,9-10,12-13,15-16,21,25H,2-5,8,11,14,17-20H2,1H3,(H,24,26)(H,27,28)/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D

InChI Key

FQUVPTVNRMUOPO-FBFLGLDDSA-N

SMILES

CCCCC/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])C/C([2H])=C([2H])CCCC(N[C@@H](CO)C(O)=O)=O

synonyms

ARA-S-d8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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